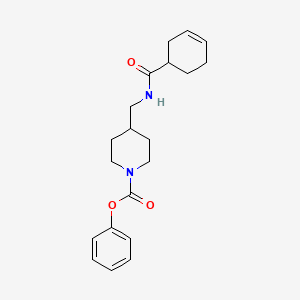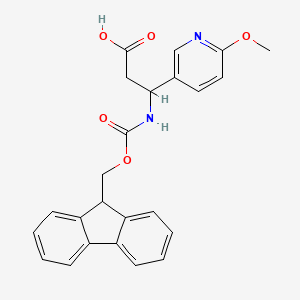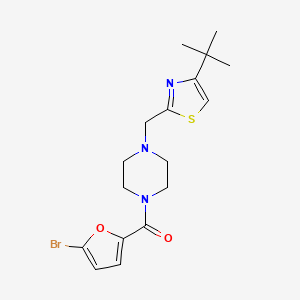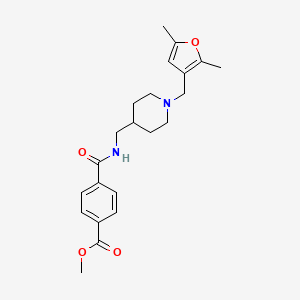
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclocondensation Reactions
1-Cyclopropylpyrazole-3-carbaldehyde participates in cyclocondensation reactions with arylidenepyruvic acids and their synthetic precursors, leading to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids and related compounds. These reactions underscore the compound's utility in creating complex heterocyclic structures which are of interest due to their potential pharmacological properties. This process has been studied for its reaction pathways, providing insight into the mechanistic aspects of these transformations (Chebanov et al., 2007).
Friendländer Synthesis
The compound has also been utilized in the Friendländer synthesis of pyrazolo[4,3-b]pyridines, reacting with various ketones containing methylene groups. This highlights its versatility in synthesizing a wide range of heterocyclic compounds with potential for further chemical modification and exploration of biological activity (Yakovenko et al., 2019).
Antimicrobial Activity
Derivatives synthesized from 1-Cyclopropylpyrazole-3-carbaldehyde have shown antimicrobial activity. For example, novel 4H-chromene derivatives bearing phenoxypyrazole have been synthesized and displayed activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates its potential as a precursor in developing new antimicrobial agents (Sangani et al., 2012).
Synthesis of Pyrazole Derivatives
Moreover, 1-Cyclopropylpyrazole-3-carbaldehyde has been a key intermediate in the synthesis of various pyrazole derivatives. These derivatives have been evaluated for their antitumor activities, demonstrating the compound's role in the discovery and development of new therapeutic agents (El-Sayed et al., 2016).
Mécanisme D'action
Target of Action
It’s known that pyrazole-containing pharmaceuticals have a broad spectrum of biological activities . They have been approved by the FDA for the treatment of a broad range of clinical conditions .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that pyrazole-containing drugs may exert better pharmacokinetics compared with drugs containing similar heterocyclic rings . The impact of these properties on the bioavailability of 1-Cyclopropylpyrazole-3-carbaldehyde would require further investigation.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it’s likely that the effects of 1-Cyclopropylpyrazole-3-carbaldehyde would be diverse and depend on the specific targets and pathways involved .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Propriétés
IUPAC Name |
1-cyclopropylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRKVYWLFPKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823349-88-7 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
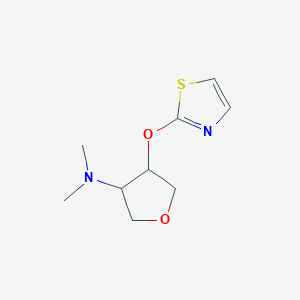

![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)

![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
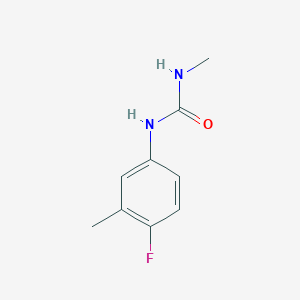

![3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2695800.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
